Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate
Overview
Description
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (EDDMIC) is a molecule containing an indene-2-carboxylate ring system. It has a molecular weight of 264.27 g/mol . This compound has attracted significant interest in scientific research due to its diverse range of potential applications.
Synthesis Analysis
The synthesis of EDDMIC involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . In one method, 5,6-dimethoxy-2-ethoxycarbonylindan-1-one (2.6g) was dissolved in DMF (50mL), and potassium carbonate (2.7g) was added . The yield of the coupling product was confirmed to be 5.6% by HPLC-MS .Molecular Structure Analysis
The molecular structure of EDDMIC includes an indene-2-carboxylate ring system. More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
While specific chemical reactions involving EDDMIC are not detailed in the search results, it’s known that derivatives of similar compounds have shown inhibitory effects on certain viral infections . More research would be needed to fully understand the chemical reactions involving EDDMIC.Physical And Chemical Properties Analysis
EDDMIC has a molecular weight of 264.27 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Coronafacic Acid
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is utilized in the synthesis of coronafacic acid, a compound of interest in organic chemistry. This synthesis involves a sequence of reactions including Wessely oxidation and intramolecular Diels–Alder reactions (Yates, Bhamare, Granger, & Macas, 1993).
Bridged 3-Benzazepine Derivatives
It serves as a starting material in the synthesis of bridged 3-benzazepine derivatives. These derivatives are explored as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Structural and Property Analysis
The compound's structure and properties have been analyzed in research, demonstrating its role in the synthesis of naphth[2,3-f]isoindole-1-carboxylate, which exhibits distinct physical and chemical properties (Seike, Yamagami, Kakitani, et al., 2013).
Chemical Reactions and Applications
Three-Component Reaction in Organic Chemistry
It participates in three-component reactions, for instance, with tetronic acid, showing its versatility in organic synthesis (Kamalova, Dmitriev, Sal’nikova, & Maslivets, 2018).
Acid-Catalyzed Isomerization
Its application in acid-catalyzed isomerization reactions has been documented, indicating its potential in chemical transformations (Collins & Tomkins, 1977).
Corrosion Inhibition Studies
Its derivatives have been used in the study of corrosion inhibition, demonstrating its application in material science and engineering (Saady, El-hajjaji, Taleb, et al., 2018).
Safety And Hazards
While specific safety and hazard information for EDDMIC is not detailed in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467876 | |
Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate | |
CAS RN |
53295-44-6 | |
Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.